molecular formula C17H23N3O3S B2604031 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione CAS No. 1225158-36-0

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione

Cat. No.: B2604031
CAS No.: 1225158-36-0
M. Wt: 349.45
InChI Key: CBGOSOMDJAAORB-UHFFFAOYSA-N
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Description

The compound “3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione” is a pyrazole derivative characterized by a 5-amino-substituted pyrazole core linked to a 3-methyl-4-(methylethoxy)phenyl group at position 2. The thiolane-1,1-dione moiety, a cyclic sulfone, is appended to the pyrazole ring, contributing to its unique electronic and steric properties.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-(3-methyl-4-propan-2-yloxyphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-11(2)23-16-5-4-13(8-12(16)3)15-9-17(18)20(19-15)14-6-7-24(21,22)10-14/h4-5,8-9,11,14H,6-7,10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGOSOMDJAAORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring through the reaction of hydrazine derivatives with 1,3-diketones.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial to achieve efficient production. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications/Notes References
Target Compound Pyrazole + thiolane 5-Amino, 3-[3-methyl-4-(methylethoxy)phenyl], thiolane-1,1-dione ~364.4 (estimated) Potential agrochemical/pharmaceutical -
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) Pyrazole 4-(Trifluoromethyl)sulfinyl, 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano 437.15 Broad-spectrum insecticide
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) Pyrazole 4-(Ethylsulfinyl), 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano 395.64 Insecticide (GABA receptor antagonist)
5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole Thiadiazole 5-Amino, 3-(2-aminopropyl) 158.23 Hybrid multifunctional compounds (CNS targets)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione Pyrazole + diketone 5-Hydroxy, 1-phenyl, 3-phenylpropan-1,3-dione 334.35 Synthetic intermediate for heterocycles

Key Observations:

The thiolane-1,1-dione moiety (cyclic sulfone) differs from fipronil’s trifluoromethylsulfinyl group. Sulfones are less reactive but more stable than sulfoxides, suggesting improved metabolic stability in the target compound .

Bioactivity Trends: Pyrazole derivatives with sulfonyl/sulfinyl groups (e.g., fipronil, ethiprole) target insect GABA receptors, while thiadiazole hybrids (e.g., 5-amino-3-(2-aminopropyl)-1,2,4-thiadiazole) are explored for central nervous system (CNS) applications . The absence of cyano or trifluoromethyl groups in the target compound may reduce pesticidal activity but could favor pharmaceutical applications, as seen in thiadiazole-based hybrids .

Research Findings and Implications

While direct data on the target compound is sparse, structural analogs suggest:

  • Agrochemical Potential: Modest compared to fipronil due to lack of halogenated substituents but could be optimized for selective pest targets.
  • Pharmaceutical Utility: The amino-thiolane-dione scaffold may serve as a kinase inhibitor or anti-inflammatory agent, akin to thiadiazole hybrids .

Biological Activity

3-{5-Amino-3-[3-methyl-4-(methylethoxy)phenyl]pyrazolyl}thiolane-1,1-dione is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄OS
  • Molecular Weight : 282.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its potential in these areas.

Antimicrobial Activity

Several studies have highlighted the antimicrobial efficacy of pyrazole derivatives. For instance, a study on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin .

Microorganism MIC (μg/mL) Reference
Staphylococcus aureus37.9 - 113.8
Escherichia coli248 - 372
Pseudomonas aeruginosa57.8 - 118.3

The compound's structural features suggest that it may inhibit bacterial growth through interference with essential cellular processes.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies have shown that some pyrazole derivatives exhibit low cytotoxicity against human cell lines such as HEK-293, indicating a favorable selectivity index for therapeutic applications .

While the exact mechanism of action for this specific compound remains to be fully elucidated, related pyrazole derivatives have been reported to act as dual inhibitors of cyclooxygenase enzymes (COX-1/2) and lipoxygenase (5-LOX), which are involved in inflammatory pathways . This suggests potential anti-inflammatory properties alongside antimicrobial activity.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focused on a series of thiazolidinone-pyrazole hybrids found that certain compounds exhibited superior antibacterial properties compared to traditional antibiotics, particularly against resistant strains like MRSA .
  • Antitumor Potential : Another area of exploration is the antitumor activity of pyrazole derivatives. Some studies have indicated that these compounds may induce apoptosis in cancer cells through various pathways, including oxidative stress mechanisms.

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